molecular formula C19H20N2O2S2 B11667413 2-(phenylsulfanyl)-N'-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}propanehydrazide

2-(phenylsulfanyl)-N'-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}propanehydrazide

Cat. No.: B11667413
M. Wt: 372.5 g/mol
InChI Key: GCDMSRBWADEPLU-RGVLZGJSSA-N
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Description

2-(phenylsulfanyl)-N’-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}propanehydrazide is a complex organic compound with a unique structure that includes a phenylsulfanyl group, a thietan-3-yloxy group, and a propanehydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylsulfanyl)-N’-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}propanehydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of phenylsulfanylacetohydrazide with 4-(thietan-3-yloxy)benzaldehyde under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(phenylsulfanyl)-N’-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The thietan-3-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(phenylsulfanyl)-N’-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}propanehydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(phenylsulfanyl)-N’-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}propanehydrazide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The hydrazone linkage may also play a role in binding to specific receptors or proteins, modulating their function. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(phenylsulfanyl)acetohydrazide: Shares the phenylsulfanyl and hydrazide moieties but lacks the thietan-3-yloxy group.

    4-(thietan-3-yloxy)benzaldehyde: Contains the thietan-3-yloxy group but lacks the phenylsulfanyl and hydrazide moieties.

Uniqueness

2-(phenylsulfanyl)-N’-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}propanehydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the phenylsulfanyl and thietan-3-yloxy groups allows for diverse interactions and applications that are not possible with simpler analogs.

Properties

Molecular Formula

C19H20N2O2S2

Molecular Weight

372.5 g/mol

IUPAC Name

2-phenylsulfanyl-N-[(E)-[4-(thietan-3-yloxy)phenyl]methylideneamino]propanamide

InChI

InChI=1S/C19H20N2O2S2/c1-14(25-18-5-3-2-4-6-18)19(22)21-20-11-15-7-9-16(10-8-15)23-17-12-24-13-17/h2-11,14,17H,12-13H2,1H3,(H,21,22)/b20-11+

InChI Key

GCDMSRBWADEPLU-RGVLZGJSSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(C=C1)OC2CSC2)SC3=CC=CC=C3

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(C=C1)OC2CSC2)SC3=CC=CC=C3

Origin of Product

United States

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